4-Iodo-6-methoxypyridin-3-ol
Description
4-Iodo-6-methoxypyridin-3-ol is a halogenated pyridine derivative characterized by an iodine atom at the 4-position, a methoxy group at the 6-position, and a hydroxyl group at the 3-position of the pyridine ring. This substitution pattern confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in pharmaceutical and materials science research. The iodine atom enhances reactivity in cross-coupling reactions, while the hydroxyl and methoxy groups influence solubility and hydrogen-bonding interactions .
Properties
IUPAC Name |
4-iodo-6-methoxypyridin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6INO2/c1-10-6-2-4(7)5(9)3-8-6/h2-3,9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUEKKHSBTAFFDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C(=C1)I)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-6-methoxypyridin-3-ol can be achieved through several synthetic routes. One common method involves the iodination of 6-methoxypyridin-3-ol. The reaction typically uses iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the desired position on the pyridine ring .
Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a boronic acid derivative of 6-methoxypyridin-3-ol is reacted with an iodine source in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of 4-Iodo-6-methoxypyridin-3-ol may involve large-scale iodination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Iodo-6-methoxypyridin-3-ol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can undergo reduction reactions to remove the iodine atom or reduce other functional groups present on the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Products: Compounds with different functional groups replacing the iodine atom.
Oxidation Products: Ketones or aldehydes derived from the oxidation of the hydroxyl group.
Reduction Products: Deiodinated compounds or reduced derivatives of the original molecule.
Scientific Research Applications
4-Iodo-6-methoxypyridin-3-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in various cross-coupling reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Iodo-6-methoxypyridin-3-ol involves its interaction with specific molecular targets and pathways. The iodine atom and methoxy group on the pyridine ring contribute to its reactivity and ability to form stable complexes with various biological molecules. These interactions can lead to the modulation of enzymatic activities, inhibition of microbial growth, or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Substituent Position and Functional Group Analysis
The reactivity and applications of pyridine derivatives heavily depend on substituent positions and functional groups. Below is a comparative analysis of 4-Iodo-6-methoxypyridin-3-ol with structurally related compounds from literature:
Research Findings and Implications
- Solubility and Stability : The hydroxymethyl group in 2-Chloro-6-(hydroxymethyl)-4-iodopyridin-3-ol improves aqueous solubility compared to 4-Iodo-6-methoxypyridin-3-ol, but the latter’s methoxy group enhances stability under basic conditions .
- Steric Effects: Dual halogenation in compounds like 2-Bromo-6-iodo-3-methoxypyridin-4-ol introduces steric hindrance, limiting accessibility for further modifications compared to mono-halogenated analogs .
Biological Activity
4-Iodo-6-methoxypyridin-3-ol is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article compiles findings from various studies to present a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound's chemical structure can be represented as follows:
This structure features a methoxy group and an iodine substituent on the pyridine ring, which may contribute to its biological activity.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of 4-Iodo-6-methoxypyridin-3-ol against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined using standard methods.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 50 |
| Staphylococcus aureus | 25 |
These results indicate that the compound exhibits significant antibacterial properties, particularly against Gram-positive bacteria, suggesting its potential use in treating bacterial infections.
Anticancer Activity
In vitro studies have assessed the antiproliferative effects of 4-Iodo-6-methoxypyridin-3-ol on various cancer cell lines. The half-maximal inhibitory concentration (IC50) values were calculated to evaluate its potency.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 | 15 | Moderate |
| H-460 | 10 | Strong |
| HEK293T | >100 | Non-toxic |
The compound showed strong activity against lung cancer cells (H-460) while exhibiting minimal toxicity to non-tumorigenic cells (HEK293T), indicating its potential as an anticancer agent.
The mechanism by which 4-Iodo-6-methoxypyridin-3-ol exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound may interact with specific cellular pathways involved in apoptosis and cell proliferation. Further research is necessary to clarify these mechanisms.
Case Studies
Case Study on Anticancer Effects : A study involving xenograft models demonstrated that administration of 4-Iodo-6-methoxypyridin-3-ol led to a significant reduction in tumor size compared to control groups, indicating its potential as an anticancer agent.
Toxicological Assessment : In vivo studies using zebrafish models showed that exposure to varying concentrations of the compound resulted in dose-dependent mortality rates. This highlights the need for careful dosage considerations in therapeutic applications.
Pharmacological Potential
The pharmacological potential of 4-Iodo-6-methoxypyridin-3-ol extends beyond antimicrobial and anticancer activities. Preliminary findings suggest it may also modulate muscarinic acetylcholine receptors, which could have implications for treating neurological disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
